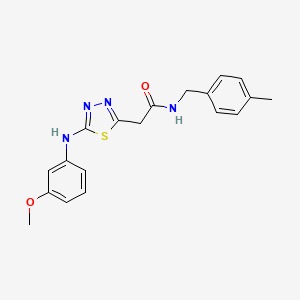

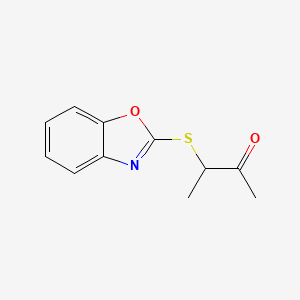

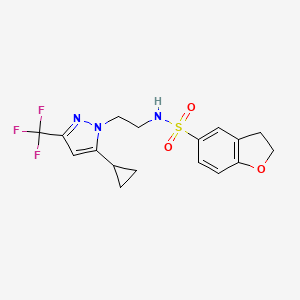

![molecular formula C15H23ClN2O3 B2470131 4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride CAS No. 1266689-99-9](/img/structure/B2470131.png)

4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride (4AM-1-2-DMEPE-PYHCl) is a synthetic compound with a variety of uses in scientific research. It is a derivative of pyrrolidin-2-one and contains an aminomethyl group and a 2-(3,4-dimethoxyphenyl)ethyl group. 4AM-1-2-DMEPE-PYHCl has been studied for its effects on biochemical and physiological processes, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Structural and Mechanistic Insights

The chemical structure of the compound closely relates to pyrrolidin-2-one, a nitrogen heterocycle. This scaffold is widely used in medicinal chemistry for treating various human diseases due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage (Li Petri et al., 2021). It plays a crucial role in exploring the pharmacophore space and influencing the stereochemistry of molecules. The paper highlights the significance of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in drug discovery, providing valuable insights into the potential applications of the compound (Li Petri et al., 2021).

Molecular Interactions and Self-Assembly

The compound is structurally related to pyrrolidones, which exhibit surface-active properties and can interact synergistically with other compounds. For instance, pyrrolidone derivatives have been reviewed for their ability to interact with anionic surfactants, forming pseudoquaternary ammonium ions that can pair with large anions. This interaction is crucial for enhancing water solubility, compatibility, and solvency, highlighting the compound's potential as a versatile substituent in various surfactant structures (Login, 1995).

Potential in Bioactive Molecule Synthesis

The compound shares structural similarities with molecules that are key precursors in the synthesis of bioactive molecules. For instance, the review on arylmethylidene derivatives of 3H-furan-2-ones discusses the synthesis of a wide range of cyclic and heterocyclic compounds, such as amides, pyrrolones, and benzofurans, demonstrating the compound's relevance in synthesizing biologically active compounds and its potential utility in pharmaceutical industries (Kamneva et al., 2018).

Application in Organic Thermoelectric Materials

The structural components of the compound are related to organic materials like PEDOT:PSS, which has been recognized for its thermoelectric potential. Studies on PEDOT:PSS and its derivatives highlight the compound's potential in the field of organic thermoelectric materials, paving the way for future research and development in this area (Zhu et al., 2017; Yue & Xu, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds have shown significant antiulcer activity . Therefore, it can be inferred that the compound might interact with targets involved in gastric ulceration.

Mode of Action

It is known that similar compounds prevent water-immersion stress-induced gastric ulceration when given intraperitoneally to rats . This suggests that the compound might interact with its targets to modulate stress responses and prevent ulceration.

Biochemical Pathways

Given its antiulcer activity, it can be inferred that the compound might affect pathways related to stress response and gastric ulceration .

Pharmacokinetics

It is known that similar compounds have potent antiulcer activities at oral doses of 50-400 mg/kg . This suggests that the compound has good bioavailability and is effectively distributed and metabolized in the body.

Result of Action

It is known that similar compounds have significant antiulcer activity . This suggests that the compound might have a protective effect on the gastric mucosa and prevent ulceration.

Action Environment

It is known that similar compounds have potent antiulcer activities when administered orally . This suggests that the compound is stable and effective in the gastrointestinal environment.

properties

IUPAC Name |

4-(aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c1-19-13-4-3-11(7-14(13)20-2)5-6-17-10-12(9-16)8-15(17)18;/h3-4,7,12H,5-6,8-10,16H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWVMANJDFPQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2CC(CC2=O)CN)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

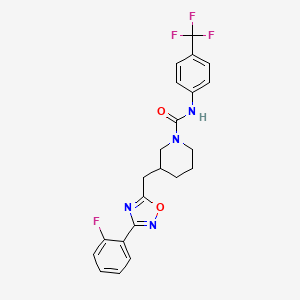

![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B2470049.png)

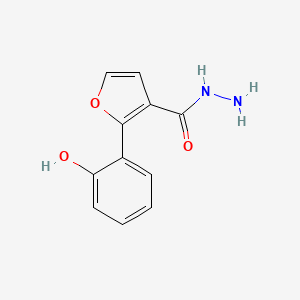

![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)

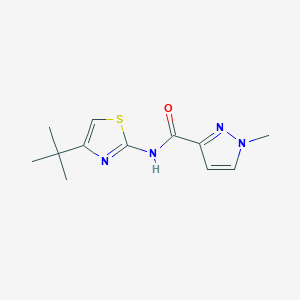

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2470070.png)